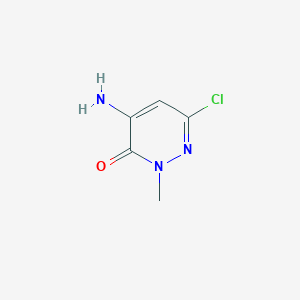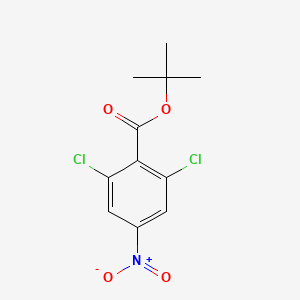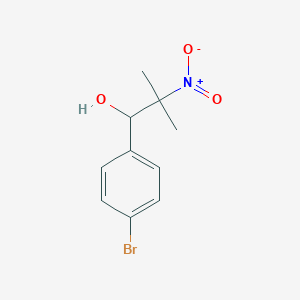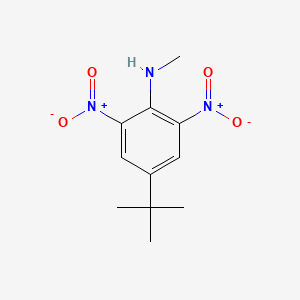
4-tert-Butyl-N-methyl-2,6-dinitroaniline
Descripción general
Descripción
4-tert-Butyl-N-methyl-2,6-dinitroaniline (also known as paraquat) is a highly toxic herbicide that has been widely used in agriculture for weed control. It was first introduced in the 1960s and has since been banned in many countries due to its harmful effects on human health and the environment. Despite its toxicity, paraquat is still used in some countries where it is considered a cost-effective solution for weed control.
Mecanismo De Acción
Paraquat exerts its toxic effects by generating reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can damage cellular components such as DNA, proteins, and lipids. Paraquat is taken up by cells via the dopamine transporter and is then transported to the mitochondria, where it generates ROS through redox cycling. The ROS generated by paraquat can lead to oxidative stress, which can cause cell death and tissue damage.
Biochemical and Physiological Effects:
Paraquat has been shown to cause a range of biochemical and physiological effects in animals and humans. These effects include oxidative stress, inflammation, lung damage, liver damage, and kidney damage. Paraquat exposure has also been linked to an increased risk of Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Paraquat is a useful tool for studying oxidative stress and cell death in laboratory experiments. It is relatively inexpensive and easy to use, and it can be used to induce oxidative stress in a variety of cell types and animal models. However, paraquat is highly toxic and must be handled with care. It is also important to note that paraquat-induced oxidative stress may not accurately reflect the oxidative stress that occurs in vivo.
Direcciones Futuras
There are several future directions for research on paraquat. One area of interest is the development of new treatments for paraquat poisoning. Another area of interest is the development of new herbicides that are less toxic than paraquat. Additionally, more research is needed to understand the mechanisms underlying paraquat-induced oxidative stress and cell death, as well as the link between paraquat exposure and Parkinson's disease.
Aplicaciones Científicas De Investigación
Paraquat has been widely used in scientific research as a tool to study oxidative stress and cell death. It is commonly used to induce oxidative stress in cells and animals, which can lead to cell death and tissue damage. Paraquat has also been used to study the mechanisms of Parkinson's disease, as it has been shown to selectively target dopamine-producing neurons in the brain.
Propiedades
IUPAC Name |
4-tert-butyl-N-methyl-2,6-dinitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(2,3)7-5-8(13(15)16)10(12-4)9(6-7)14(17)18/h5-6,12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDESEGYLPHQNFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)[N+](=O)[O-])NC)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


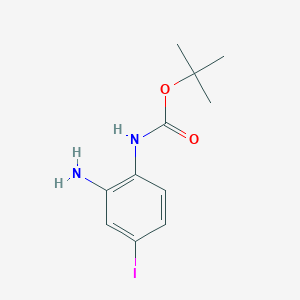
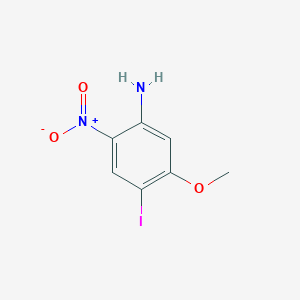


![Tert-butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B3260880.png)
![tert-Butyl 7-benzyl-9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B3260887.png)
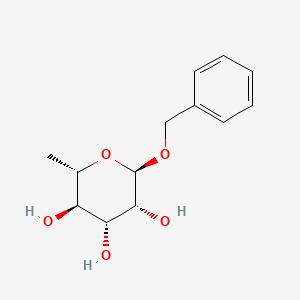
![Hafnium,trichloro[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B3260909.png)

